molecular formula C18H22Cl2NO3P B284822 2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate

2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate

Cat. No.: B284822
M. Wt: 402.2 g/mol
InChI Key: PAVRKJHRZQUJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate, also known as DCP-LA, is a phospholipase A2 (PLA2) inhibitor that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate has been studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. In neurodegenerative disorders, this compound has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, this compound has been found to have anti-inflammatory and anti-oxidative properties that can protect against atherosclerosis and myocardial infarction. In cancer, this compound has been shown to inhibit tumor growth and metastasis in animal models of breast cancer, lung cancer, and melanoma.

Mechanism of Action

2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate exerts its pharmacological effects by inhibiting the activity of PLA2, an enzyme that plays a key role in the production of inflammatory mediators and oxidative stress. By blocking PLA2 activity, this compound can reduce inflammation, oxidative stress, and neuronal cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. These effects include reducing oxidative stress, inhibiting inflammation, protecting against neuronal cell death, improving cognitive function, and inhibiting tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for research on 2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes, autoimmune diseases, and infectious diseases. Another direction is to develop more potent and selective PLA2 inhibitors based on the structure of this compound. Finally, more studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and its potential side effects.

Synthesis Methods

2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate can be synthesized through a multi-step process starting from 2,4-dichlorophenol and pentyloxybenzene. The intermediate product is then reacted with phosphorus oxychloride and methylamine to yield the final product. The purity of this compound can be improved through recrystallization and column chromatography.

Properties

Molecular Formula

C18H22Cl2NO3P

Molecular Weight

402.2 g/mol

IUPAC Name

N-[(2,4-dichlorophenoxy)-methylphosphoryl]-4-pentoxyaniline

InChI

InChI=1S/C18H22Cl2NO3P/c1-3-4-5-12-23-16-9-7-15(8-10-16)21-25(2,22)24-18-11-6-14(19)13-17(18)20/h6-11,13H,3-5,12H2,1-2H3,(H,21,22)

InChI Key

PAVRKJHRZQUJPA-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)NP(=O)(C)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NP(=O)(C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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